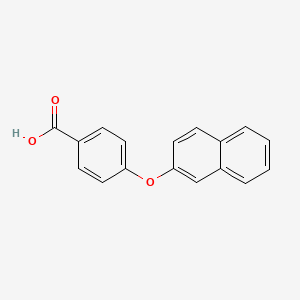

4-(2-Naphthyloxy)benzoic acid

Description

4-(2-Naphthyloxy)benzoic acid is a benzoic acid derivative substituted with a 2-naphthyloxy group at the 4-position. The naphthyl group enhances aromaticity and hydrophobicity, making the compound useful in pharmaceuticals, materials science, and organic synthesis.

Properties

Molecular Formula |

C17H12O3 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

4-naphthalen-2-yloxybenzoic acid |

InChI |

InChI=1S/C17H12O3/c18-17(19)13-6-8-15(9-7-13)20-16-10-5-12-3-1-2-4-14(12)11-16/h1-11H,(H,18,19) |

InChI Key |

WSXKPHSLFZUFNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

(a) 4-(4-Fluorophenoxy)benzoic Acid (C₁₃H₉FO₃)

- Substituent: 4-Fluorophenoxy.

- Key Differences : The fluorine atom introduces electron-withdrawing effects, increasing the carboxylic acid's acidity compared to the electron-rich naphthyloxy group. This enhances solubility in polar solvents .

- Applications : Used in medicinal chemistry for fluorine’s metabolic stability.

(b) 4-(Benzyloxy)-2-naphthoic Acid (C₁₅H₁₂O₃)

- Substituent : Benzyloxy on a naphthalene core.

- Key Differences : The benzyloxy group offers steric bulk and flexibility, altering crystal packing behavior. Its naphthoic acid backbone differs from benzoic acid, affecting UV/Vis spectra (e.g., λmax shifts due to extended conjugation) .

- Applications : Intermediate in dye synthesis and polymer chemistry.

(c) 4-(2-Phenylethoxy)benzoic Acid (C₁₅H₁₄O₃)

- Substituent : 2-Phenylethoxy.

- Key Differences: The ethoxy linker increases rotational freedom, reducing melting points compared to rigid naphthyloxy derivatives. This enhances solubility in organic solvents like ethanol .

- Synthesis : Involves nucleophilic substitution between 4-hydroxybenzoic acid and phenylethyl halides.

Spectral and Structural Analysis

- IR Spectroscopy :

- ¹H NMR: Naphthyl protons in this compound appear as multiplets at δ 7.2–8.5 ppm, distinct from simpler aryloxy groups (e.g., δ 6.8–7.4 ppm for phenoxy) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Naphthyloxy)benzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between 2-naphthol and a suitably substituted benzoic acid precursor. Key reagents include potassium carbonate (as a base) and polar aprotic solvents like DMF or DMSO to enhance reactivity . Optimization involves:

- Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.

- Solvent Selection : DMSO enhances solubility of aromatic intermediates, while DMF balances reactivity and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., naphthyl protons at δ 7.2–8.5 ppm) and carboxylate carbon (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 292.1104 for C₁₇H₁₂O₃) .

- IR Spectroscopy : Identify ester/carboxylic acid C=O stretches (~1680–1720 cm⁻¹) .

- Conflict Resolution : If NMR signals overlap (e.g., naphthyl vs. benzoic protons), use 2D techniques (COSY, HSQC) or deuterated solvents to clarify assignments .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and SIR97 resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data .

- Structure Solution : SHELXS/SHELXD (direct methods) for initial phase determination, followed by SHELXL for refinement. For challenging cases (e.g., twinning), SIR97 integrates direct methods with least-squares Fourier refinement .

- Validation : Check R-factor convergence (<0.05), electron density maps for missing atoms, and ADPs for thermal motion anomalies .

Q. What computational strategies are recommended to analyze the electronic properties of this compound, and how do they inform experimental design?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO), predicting reactivity (e.g., electrophilic substitution at the naphthyl group) .

- Electron Localization Function (ELF) : Maps reveal π-electron delocalization in the naphthyl-benzoic system, guiding functionalization sites .

- Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO polarity stabilizes carboxylate anions) .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly enzyme inhibition?

- Methodological Answer :

- Target Selection : Focus on enzymes with aromatic binding pockets (e.g., tyrosinase, cyclooxygenase) based on structural analogs .

- Kinetic Assays : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., L-DOPA oxidation for tyrosinase inhibition). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

- Control Experiments : Include benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to isolate the naphthyloxy group’s contribution .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical (computational) and experimental (spectral/crystallographic) data?

- Methodological Answer :

- Geometry Optimization : Re-optimize computational models using crystallographic coordinates to align bond lengths/angles .

- Dynamic Effects : MD simulations account for conformational flexibility (e.g., naphthyl ring rotation) not captured in static DFT .

- Experimental Replication : Repeat crystallography under varied conditions (temperature, solvent) to rule out polymorphism .

Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.